molecular formula C17H17NO3 B5505495 methyl 4-[(3-phenylpropanoyl)amino]benzoate

methyl 4-[(3-phenylpropanoyl)amino]benzoate

Cat. No.: B5505495
M. Wt: 283.32 g/mol
InChI Key: YXRDYMBLZRYFQC-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a benzoate ester derivative featuring a 3-phenylpropanoyl group linked to the para-position of the aromatic ring via an amide bond. Its molecular formula is C₁₇H₁₆NO₃, with a molecular weight of 282.32 g/mol. The compound combines a lipophilic phenylpropanoyl chain with a polar ester moiety, making it structurally analogous to bioactive molecules used in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl 4-(3-phenylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDYMBLZRYFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(3-phenylpropanoyl)amino]benzoate can be synthesized through a multi-step process involving the acylation of aniline derivatives followed by esterification. One common method involves the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-phenylpropanoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 4-[(3-phenylpropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3-phenylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-[(3-phenylpropanoyl)amino]benzoate with analogous benzoate derivatives, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Structural Analogues and Key Differences

Substituent Effects on Physicochemical Properties

Ester Group Variations :

  • Methyl esters (e.g., compound 51) typically exhibit higher volatility and lower solubility in polar solvents compared to ethyl esters (e.g., I-6230) due to reduced steric bulk .
  • Fluorinated derivatives (e.g., compound 9) show enhanced metabolic stability and lipophilicity, making them candidates for prolonged biological activity .

Bulky substituents (e.g., isobutoxy-isopropyl in compound 51) reduce crystallinity, as evidenced by lower reported melting points in similar structures .

Research Implications and Limitations

  • Bioactivity Potential: Pyridazinyl and fluorinated derivatives (e.g., I-6230, compound 9) are often screened for antimicrobial or pesticidal properties .
  • Synthetic Scalability : Palladium-mediated methods (e.g., compound 51) are scalable but may require optimization for higher yields .

Limitations : Direct data on the target compound’s melting point, solubility, or biological activity is absent. Further experimental validation is required to confirm inferred properties.

Biological Activity

Methyl 4-[(3-phenylpropanoyl)amino]benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines a benzoate moiety with an amide linkage to a phenylpropanoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC18H21NO3
Molecular Weight299.37 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The amide bond in the structure allows for hydrogen bonding with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit glutathione S-transferase (GST) and glutathione reductase (GR), which are crucial for detoxification processes in cells. This compound may exhibit similar inhibitory effects, affecting cellular defense mechanisms against oxidative stress .
  • Antioxidant Activity : The presence of the phenyl group suggests potential antioxidant properties, which can protect cells from damage caused by free radicals.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine release and inflammatory marker expression. Data indicate that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Case Studies

  • Study on Glutathione Enzymes :
    • A recent study assessed the inhibitory effects of methyl derivatives on GR and GST. Methyl 4-aminobenzoate derivatives showed varying degrees of inhibition, suggesting that structural modifications could enhance biological activity .
  • Antimicrobial Screening :
    • In a comparative study, this compound was tested against standard antibiotics. The results indicated a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains .

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